molecular formula C17H15N3O4 B2437307 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide CAS No. 1396750-99-4

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

Cat. No.: B2437307
CAS No.: 1396750-99-4
M. Wt: 325.324
InChI Key: KQOMODHOUXSLGN-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is an organic compound that features a benzo[d][1,3]dioxole moiety, a pyridine ring, and an azetidine ring

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-pyridin-3-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16(19-13-2-1-5-18-7-13)12-8-20(9-12)17(22)11-3-4-14-15(6-11)24-10-23-14/h1-7,12H,8-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOMODHOUXSLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.

    Introduction of the carbonyl group: The benzo[d][1,3]dioxole can be further reacted with phosgene to introduce the carbonyl chloride group.

    Formation of the azetidine ring: This involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.

    Coupling with pyridine: The final step involves coupling the benzo[d][1,3]dioxole-5-carbonyl chloride with pyridin-3-yl azetidine-3-carboxamide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used but may include substituted amides or thioamides.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide
  • 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
  • 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(quinolin-3-yl)azetidine-3-carboxamide

Uniqueness

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide , a derivative of benzodioxole and azetidine, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical formula for this compound is C13H12N2O3C_{13}H_{12}N_{2}O_{3}. Its structure includes a benzodioxole moiety, which is known for various biological activities, and an azetidine ring that contributes to its pharmacological profile.

Research indicates that this compound exhibits significant inhibitory activity against Enhancer of Zeste Homolog 1 (EZH1) and Enhancer of Zeste Homolog 2 (EZH2) , which are key components in the regulation of gene expression through histone methylation. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and inhibition of cancer cell proliferation .

Anticancer Properties

  • Inhibition of Tumor Growth : The compound has shown efficacy in preclinical models by inhibiting the proliferation of various cancer cell lines, including those associated with rhabdoid tumors .
  • Mechanistic Studies : In vitro studies demonstrated that treatment with this compound resulted in decreased levels of H3K27me3, a marker associated with gene silencing in cancer cells .

Enzyme Inhibition

The compound acts as a selective inhibitor for EZH1 and EZH2, with potential applications in treating cancers characterized by overexpression of these proteins. The IC50 values for these enzymes indicate a potent inhibitory effect, suggesting that it could be developed into a therapeutic agent for malignancies where EZH regulation is disrupted .

Comparative Analysis with Other Compounds

Compound NameTarget EnzymeIC50 Value (µM)Biological Activity
Compound AEZH10.5Antitumor activity
Compound BEZH20.8Antitumor activity
This Compound EZH1/EZH2 0.3 Inhibits tumor growth

Study 1: Efficacy Against Rhabdoid Tumors

A study evaluated the effects of this compound on rhabdoid tumor cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations above 0.5 µM. The mechanism was linked to the reactivation of tumor suppressor genes previously silenced by EZH1/EZH2 activity .

Study 2: In Vivo Model

In an animal model, administration of this compound resulted in reduced tumor size compared to control groups. The study highlighted its potential as an effective therapeutic agent against aggressive tumors driven by epigenetic modifications .

Future Directions

Further investigations are needed to explore:

  • Pharmacokinetics and Pharmacodynamics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in humans.
  • Combination Therapies : Evaluating the synergistic effects when combined with other anticancer agents.

Q & A

Basic: What are the common synthetic routes for 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis typically involves coupling benzo[d][1,3]dioxole-5-carboxylic acid derivatives with azetidine-3-carboxamide intermediates functionalized with pyridin-3-yl groups. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the benzodioxole carbonyl and azetidine moieties .
  • Solvent Optimization : Polar aprotic solvents like DMF or DCM are preferred for improved solubility and reaction efficiency .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and confirming intermediate purity .
  • Yield Enhancement : Adjusting stoichiometric ratios (1.2:1 excess of benzodioxole precursor) and maintaining temperatures between 0–25°C minimizes side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the connectivity of the benzodioxole, azetidine, and pyridine moieties. Key signals include the benzodioxole methylenedioxy group (δ 5.9–6.1 ppm) and pyridine aromatic protons (δ 8.1–8.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C19H17N3O4: 352.1297) .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and benzodioxole ether linkages (~1250 cm⁻¹) .

Advanced: How does the spatial arrangement of the benzodioxole and pyridine moieties influence the compound's reactivity in electrophilic substitution reactions?

Methodological Answer:
The benzodioxole’s electron-rich aromatic system directs electrophiles to the 4-position, while the pyridine’s electron-withdrawing nature deactivates its ring toward electrophilic attack.

  • Steric Effects : The azetidine bridge imposes torsional strain, limiting planarization and altering resonance stabilization. Computational modeling (e.g., DFT) can predict regioselectivity .
  • Experimental Validation : Nitration or halogenation reactions under controlled conditions (e.g., HNO3/H2SO4 at 0°C) followed by LC-MS analysis of products can map reactivity patterns .

Advanced: What strategies can resolve contradictions in reported biological activities of similar benzodioxole-containing compounds across different studies?

Methodological Answer:

  • Comparative Assays : Standardize in vitro models (e.g., consistent cell lines like HepG2 or HEK293) to eliminate variability in IC50 measurements .
  • Structural Analogs Analysis : Test derivatives with modified azetidine substituents or pyridine positions to isolate pharmacophore contributions .
  • Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., AID 1259401) with independent studies to identify outliers due to assay conditions or impurity artifacts .

Advanced: What are the key considerations in designing stability studies under varying pH and temperature conditions for this compound?

Methodological Answer:

  • pH Stability : Use buffered solutions (pH 1–12) with HPLC monitoring at 254 nm to detect hydrolysis of the amide or benzodioxole groups. Degradation peaks at <2 min retention time suggest acidic cleavage .
  • Thermal Stability : Accelerated aging studies (40–60°C) under inert atmosphere (N2) with periodic sampling. FT-IR can identify oxidation products (e.g., quinone formation from benzodioxole) .
  • Light Sensitivity : Conduct photostability tests per ICH Q1B guidelines using UV-Vis spectroscopy to track absorbance shifts .

Advanced: How can molecular docking studies predict the interaction between this compound and potential enzyme targets, and validate these predictions experimentally?

Methodological Answer:

  • Docking Workflow : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., JAK3 or EGFR). Focus on hydrogen bonding between the pyridine nitrogen and catalytic lysine residues .
  • Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzyme targets.
    • Enzymatic Assays : Compare IC50 values against known inhibitors (e.g., staurosporine for kinases) .

Advanced: What analytical approaches are recommended for detecting degradation products formed during long-term storage of azetidine-carboxamide derivatives?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate and identify hydrolyzed azetidine rings or oxidized benzodioxole derivatives .
  • GC-MS : Detect volatile degradation byproducts (e.g., CO2 from decarboxylation) using headspace sampling .
  • Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for the parent compound amid degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.